SLC13A5 (NaCT) Inhibitory Activity: A Baseline Potency Comparison
The target compound shows measurable, albeit moderate, inhibition of the sodium-coupled citrate transporter SLC13A5 (NaCT). In a cell-based assay, its IC50 of 501 nM is over 22-fold less potent than the dedicated tool compound SLC13A5-IN-1 (IC50 = 22 nM). This data establishes a clear potency benchmark for this compound against a known biological target, which is valuable for SAR studies and hit-to-lead optimization [1].
| Evidence Dimension | Inhibition of sodium-coupled citrate transporter (SLC13A5/NaCT) |
|---|---|
| Target Compound Data | IC50 = 501 nM |
| Comparator Or Baseline | SLC13A5-IN-1 (IC50 = 22 nM / 0.022 µM) |
| Quantified Difference | SLC13A5-IN-1 is approximately 22.8-fold more potent than the target compound (22 nM vs. 501 nM). |
| Conditions | Target compound: HEK293 cells expressing human SLC13A5, [14C]citrate uptake assay [1]. Comparator: HepG2 cells, 14C-citrate uptake assay . |
Why This Matters
This quantitative activity data validates the compound's utility as a starting point for developing more potent SLC13A5 inhibitors, offering a clear, measurable baseline for structure-activity relationship (SAR) studies.
- [1] BindingDB. (2025). BDBM50149294 (CHEMBL3769578): Inhibition of NaCT (unknown origin) expressed in HEK293 cells. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50149294 View Source
